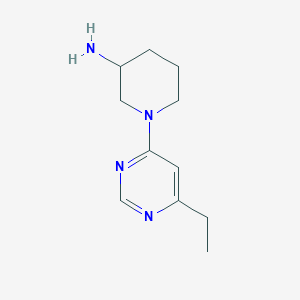

1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine

Descripción

Propiedades

IUPAC Name |

1-(6-ethylpyrimidin-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVDCYMUWHOIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety. Its molecular formula is C12H16N4, and it possesses unique properties that may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The following sections detail specific findings related to this compound.

Structure–Activity Relationship (SAR)

A study highlighted the significance of substituents on the pyrimidine and piperidine rings in modulating biological activity. For instance, modifications to the piperidine nitrogen or the ethyl group on the pyrimidine can significantly influence potency against specific biological targets (e.g., enzymes involved in lipid metabolism) .

Table 1: SAR Analysis of Pyrimidine Derivatives

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|---|

| Compound A | Cyclopropylmethylamide | Phenylpiperidine | 72 | NAPE-PLD Inhibitor |

| Compound B | Morpholine | Hydroxypyrrolidine | 7.14 | Enhanced Potency |

| This compound | Ethyl | Piperidine | TBD | TBD |

Case Studies and Research Findings

- Inhibition of NAPE-PLD : A significant study focused on the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), where modifications to the pyrimidine scaffold enhanced potency . The compound demonstrated promising inhibitory activity, suggesting potential applications in metabolic disorders.

- Antiviral Activity : In related research, pyrimidine derivatives were shown to exhibit antiviral properties against influenza viruses. The structural features of these compounds were crucial for their efficacy, indicating that this compound may share similar mechanisms .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. The incorporation of specific substituents was found to enhance selectivity and potency against cancer targets .

The proposed mechanism of action for this compound involves interaction with specific enzyme targets, leading to altered metabolic pathways. The presence of the ethyl group on the pyrimidine may enhance lipophilicity, facilitating cellular uptake and target engagement.

Aplicaciones Científicas De Investigación

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 207.16043 | 148.7 |

| [M+Na]+ | 229.14237 | 160.9 |

| [M+NH4]+ | 224.18697 | 156.4 |

| [M+K]+ | 245.11631 | 154.2 |

| [M-H]- | 205.14587 | 151.8 |

| [M+Na-2H]- | 227.12782 | 155.8 |

| [M]+ | 206.15260 | 151.1 |

Medicinal Chemistry

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.

- Neurological Disorders : The piperidine moiety is often associated with compounds that exhibit neuroprotective effects, suggesting potential applications in treating conditions like Alzheimer's or Parkinson's disease.

Biological Studies

Research into the biological activity of this compound is essential for understanding its therapeutic potential:

- Receptor Binding Studies : Investigations into how this compound interacts with neurotransmitter receptors could reveal its efficacy in modulating neurological pathways.

Case Studies and Literature Review

While specific literature on 1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine is limited, related compounds provide insight into its potential applications:

Case Study 1: Kinase Inhibition

A study on structurally similar pyrimidine derivatives demonstrated significant inhibition of certain kinases involved in cancer progression, suggesting that this compound may exhibit similar properties.

Case Study 2: Neuroprotective Effects

Research on piperidine derivatives has shown neuroprotective effects in animal models of neurodegenerative diseases, indicating that this compound could be further explored for its potential benefits in treating such conditions.

Comparación Con Compuestos Similares

Table 1: Key analogs and their substituents

Key Observations :

- Ethyl vs.

- Chloro vs. Ethyl : The chloro-substituted derivative (MW 249.14 g/mol) offers a polarizable halogen for halogen bonding but may reduce bioavailability due to higher polarity .

- Trifluoromethyl : The CF₃ group in ’s compound (21n) confers electron-withdrawing effects and metabolic resistance, critical for Toll-like receptor (TLR) targeting .

Piperidine Modifications

Table 2: Piperidine ring modifications in related compounds

Key Observations :

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine generally involves two major components:

- Construction or functionalization of the pyrimidine ring bearing the 6-ethyl substituent.

- Introduction of the piperidin-3-amine substituent at the 4-position of the pyrimidine ring.

The key challenge is to achieve selective substitution at the 4-position of the pyrimidine with a piperidin-3-amine moiety while maintaining the 6-ethyl group intact.

Preparation of Pyrimidine Precursors

According to synthetic precedents in pyrimidine chemistry, 6-ethylpyrimidine derivatives are commonly prepared via condensation of β-ketoesters with amidines or related nitrogen sources. For example, ethyl-substituted pyrimidinones can be synthesized by:

- Reaction of substituted phenylacetonitriles with ethyl 2-bromoesters in anhydrous tetrahydrofuran (THF) using zinc dust to form β-ketoesters.

- Subsequent treatment of these β-ketoesters with thiourea in the presence of sodium ethoxide to yield pyrimidin-4(3H)-ones with ethyl substitution at C-5 or C-6 positions.

This approach allows for the preparation of 6-ethylpyrimidine intermediates suitable for further functionalization.

Protection and Deprotection Strategies

To improve selectivity and yield, protection of primary amines on the piperidine ring is often employed. For example:

- Protection of the primary amine group of 4-aminopiperidine with benzophenone forms a stable intermediate that prevents side reactions during alkylation.

- The protected intermediate can then be reacted with alkyl bromides (e.g., 3-methoxypropyl bromide) in THF at low temperature (0 °C) followed by stirring at room temperature for several hours.

- Subsequent acidic deprotection (e.g., 10% aqueous hydrochloric acid) removes the benzophenone group, yielding the free amine product.

This approach can be adapted to the preparation of this compound by selecting appropriate alkylating agents and reaction conditions.

Representative Synthetic Procedure Summary

Detailed Research Findings

- The use of anhydrous solvents such as THF and DMF is crucial to avoid hydrolysis and side reactions.

- Potassium carbonate is an effective base for facilitating nucleophilic substitution on pyrimidine rings.

- Protection of primary amines with benzophenone allows selective alkylation at secondary amines, improving yield and purity.

- Reaction temperatures ranging from 0 °C to room temperature optimize reaction rates and minimize decomposition.

- Purification typically involves extraction, drying over magnesium sulfate, and chromatographic methods such as silica gel column chromatography with chloroform as eluent.

Notes on Yield and Purity

- Yields for alkylation steps range from moderate to good (typically 60–85%) depending on the substrate and reaction conditions.

- Recrystallization from mixed solvents (e.g., ethanol/heptane) is effective for intermediate purification.

- Recovery of protecting groups such as benzophenone is possible, enhancing cost-efficiency.

Summary Table of Key Reaction Parameters

Q & A

Basic: What are the optimal synthetic routes for 1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution between 6-ethylpyrimidine derivatives and piperidin-3-amine precursors. Key reagents include bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), with solvents such as DMF or THF. Temperature control (e.g., reflux at 80–100°C) minimizes side reactions like over-alkylation. Post-reaction, purification via column chromatography (e.g., ethanol-dichloromethane eluents) or recrystallization enhances purity. For example, sodium borohydride (NaBH₄) in methanol selectively reduces intermediates, avoiding undesired by-products . Yield optimization requires stoichiometric balancing of reactants and inert atmosphere conditions to prevent oxidation.

Advanced: How can computational methods like quantum chemical calculations guide the design of novel derivatives?

Answer:

Quantum mechanical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites, enabling targeted substitutions. Tools like ICReDD’s reaction path search algorithms simulate intermediates and transition states, prioritizing synthetically feasible derivatives. For instance, piperidine ring modifications (e.g., methyl or deuterated groups) can be modeled to assess steric/electronic effects on bioactivity. Machine learning models trained on reaction databases (e.g., Reaxys) accelerate lead optimization by predicting regioselectivity and stability .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

- NMR : ¹H/¹³C NMR confirms structure via characteristic shifts (e.g., pyrimidine protons at δ 8.2–8.5 ppm, piperidine CH₂ at δ 2.5–3.0 ppm). NH₂ groups exhibit broad signals (~δ 1.5–2.0 ppm) in DMSO-d₆.

- HRMS : Exact mass verification (e.g., [M+H]⁺ expected m/z 233.1534) ensures molecular formula accuracy.

- IR : NH₂ stretches (~3350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) validate functional groups.

Cross-referencing with PubChem or CAS data ensures spectral alignment .

Advanced: What strategies resolve contradictions in biological activity data across studies of analogs?

Answer:

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and concentrations to identify sensitivity thresholds. Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) validate target engagement.

- Statistical Tools : ANOVA or dose-response curve fitting quantifies potency differences (e.g., IC₅₀ variations).

- SAR Analysis : Structural analogs (e.g., piperazine vs. piperidine substitutions) clarify trends. For example, ethyl groups at pyrimidine-C6 enhance metabolic stability over methyl analogs .

Basic: How are impurities and by-products identified during synthesis?

Answer:

- LC-MS/TLC : Monitors reaction progress, detecting intermediates (e.g., unreacted pyrimidine) and by-products (e.g., N-alkylated impurities).

- HPLC : Comparative analysis against pure standards quantifies impurity levels (<0.1% required for pharmacological studies).

- Recrystallization : Ethanol/water mixtures remove polar by-products. Deuterated analogs (e.g., 6-methyl-d₃ derivatives) serve as internal standards for quantification .

Advanced: What role does isotopic labeling play in studying metabolic pathways?

Answer:

Deuterium incorporation (e.g., at the piperidine ring) slows metabolism via the kinetic isotope effect, traced via LC-MS/MS. This pinpoints metabolic hotspots (e.g., CYP450-mediated oxidation) and informs prodrug design. Deuterated analogs also act as internal standards in quantitative bioanalysis, improving pharmacokinetic study accuracy .

Basic: What are the common oxidation/reduction pathways for this compound?

Answer:

- Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts ethyl groups to carboxylic acids.

- Reduction : Sodium borohydride (NaBH₄) selectively reduces pyrimidine rings without affecting amine groups.

- Substitution : Nucleophiles (e.g., thiols) replace piperidine NH₂ under basic conditions (NaOH/EtOH). Reaction monitoring via TLC ensures pathway specificity .

Advanced: How can factorial design optimize reaction parameters for scale-up?

Answer:

A 2³ factorial design evaluates variables: temperature (60°C vs. 100°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, THF, K₂CO₃) for maximal yield (≥85%) and minimal impurities. This approach reduces trial-and-error experimentation and accelerates process validation .

Basic: What are the key differences between this compound and its structural analogs?

Answer:

- 6-Ethyl vs. 6-Methyl Pyrimidine : Ethyl enhances lipophilicity (logP +0.5), improving membrane permeability.

- Piperidine vs. Piperazine : Piperazine introduces basicity (pKa ~9.5 vs. 8.2), altering solubility and protein binding.

- Deuterated Analogs : Isotopic labeling (e.g., 6-ethyl-d₅) aids metabolic stability studies .

Advanced: How can cryo-EM or X-ray crystallography elucidate target binding modes?

Answer:

Co-crystallization with target proteins (e.g., methionine aminopeptidase-1) and refinement via SHELXL/SHELXE reveals binding interactions (e.g., hydrogen bonds with pyrimidine N1). Cryo-EM at 2.8 Å resolution visualizes dynamic binding in solution, complementing static crystallographic data. High-throughput phasing pipelines (e.g., SHELXC/D/E) accelerate structure determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.